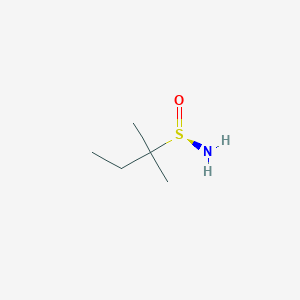

(R)-2-Methylbutane-2-sulfinamide

描述

Structure

3D Structure

属性

IUPAC Name |

(R)-2-methylbutane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-4-5(2,3)8(6)7/h4,6H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGHCOUHHPRMOH-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)S(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)[S@@](=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446021-71-2 | |

| Record name | (R)-2-Methylbutane-2-sulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 2 Methylbutane 2 Sulfinamide

Enantioselective Oxidation Routes

The direct, enantioselective oxidation of achiral precursors represents a highly efficient and atom-economical approach to obtaining enantiopure (R)-2-Methylbutane-2-sulfinamide. These methods focus on establishing the sulfur stereocenter in a single, controlled step.

Oxidation of Di-tert-butyl Disulfide Precursors

A prominent method for synthesizing enantiopure tert-butanesulfinamide involves the asymmetric oxidation of the inexpensive starting material, di-tert-butyl disulfide. wikipedia.orgthieme-connect.com This process typically yields an enantioenriched tert-butyl tert-butanethiosulfinate, which is a key intermediate. The thiosulfinate is then converted to the desired sulfinamide with stereospecific retention of the sulfur configuration. thieme-connect.comacs.org

Catalytic Asymmetric Oxidation Strategies

The success of enantioselective synthesis hinges on the design and application of effective catalytic systems. For the oxidation of di-tert-butyl disulfide, the choice of chiral ligand is paramount. The original methods employed a chiral ligand prepared by condensing an optically pure chiral aminoindanol (B8576300), specifically (1S,2R)-(-)-cis-1-amino-2-indanol, with 3,5-di-tert-butyl salicylaldehyde. wikipedia.orgorgsyn.org This combination proved effective, delivering the intermediate thiosulfinate with high enantiomeric excess (91% ee) on a mole scale. acs.orgresearchgate.net

Further refinements have focused on optimizing reaction conditions and ligand structures to improve scalability and efficiency. For instance, changing the solvent system to acetone (B3395972) and using a ligand derived from cis-1-aminoindan-2-ol and 3,5-di-tert-butylsalicylaldehyde has allowed the protocol to be performed on a kilogram scale with high conversion and enantioselectivity (85-86% ee). researchgate.net The selection of the specific enantiomer of the aminoindanol dictates the resulting configuration of the sulfinamide; (1S,2R)-(-)-cis-1-amino-2-indanol yields (R)-tert-butanesulfinamide. orgsyn.org

| Catalyst/Ligand System | Substrate | Oxidant | Yield (Thiosulfinate) | ee (Thiosulfinate) | Ref |

| VO(acac)₂ / Chiral Schiff Base | Di-tert-butyl disulfide | H₂O₂ | ≥92% | 91% | researchgate.net |

| VO(acac)₂ / Ligand from cis-1-aminoindan-2-ol | Di-tert-butyl disulfide | H₂O₂ | --- | 85-86% | researchgate.net |

Chiral Resolution Approaches

Chiral resolution provides an alternative pathway to enantiopure sulfinamides by separating a racemic mixture. This can be achieved through kinetic resolution or by using a chiral auxiliary to form diastereomers that can be physically separated.

Kinetic Resolution Methodologies

Kinetic resolution is a powerful strategy for obtaining enantioenriched compounds from a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov Recent advancements have demonstrated the organocatalytic kinetic resolution of racemic sulfinamides through an N/O exchange reaction with alcohols. nih.govnih.gov

In this approach, a racemic sulfinamide is treated with an alcohol in the presence of a chiral hydrogen-bonding organocatalyst, such as a squaramide catalyst. nih.govnih.gov The catalyst selectively activates one enantiomer of the sulfinamide, facilitating its conversion into a sulfinate ester at a faster rate than the other enantiomer. This process allows for the separation of the unreacted, enantioenriched sulfinamide from the newly formed sulfinate ester. nih.gov This method has shown broad substrate scope and high enantioselectivity, with reported selectivity factors as high as 143. nih.gov The resolved sulfinamide and the sulfinate ester are both valuable chiral building blocks for further synthesis. nih.govnih.gov

Auxiliary-Mediated Resolution (e.g., Quinine-based Protocols)

Auxiliary-mediated resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated. A notable example is the use of naturally occurring alkaloids like quinine (B1679958) as chiral auxiliaries for the asymmetric synthesis of sulfinamides. acs.orgnih.gov

A process has been developed where a racemic sulfinyl derivative is treated in the presence of quinine. researchgate.net For instance, a fast-racemizing sulfinyl chloride can undergo a dynamic chiral resolution when treated with an alcohol in the presence of quinine. researchgate.net This leads to the formation of the desired sulfinamide with high yield and enantiomeric purity (up to 87% ee). researchgate.net The quinine auxiliary can often be recovered and recycled, making the process more economical. acs.orgnih.gov This methodology has been successfully applied to prepare a variety of chiral sulfinamides with diverse structures in good yields and with excellent enantioselectivity. acs.org

Stereospecific Conversion from Other Sulfinyl Derivatives

Enantiopure this compound can also be synthesized through the stereospecific transformation of other readily accessible, enantiopure sulfinyl compounds. This approach relies on nucleophilic substitution at the sulfur center, which typically proceeds with a high degree of stereochemical control.

A key precursor for this strategy is the enantiomerically pure tert-butyl tert-butanethiosulfinate, obtained from the catalytic asymmetric oxidation of di-tert-butyl disulfide as described previously. acs.org This enantioenriched thiosulfinate ester undergoes stereospecific nucleophilic displacement of the tert-butyl thiolate group when treated with various nucleophiles. researchgate.net Specifically, reaction with lithium amide (LiNH₂) in a mixture of liquid ammonia (B1221849) and tetrahydrofuran (B95107) (THF) results in the formation of this compound with no racemization observed at the sulfur center. acs.orgresearchgate.net This transformation is highly efficient, providing the product in excellent yield. researchgate.net

Another approach involves the recycling of the tert-butanesulfinyl group. After its use as a chiral auxiliary in a synthesis, the sulfinyl group can be cleaved from the target amine under acidic conditions, often forming a sulfinyl chloride. This sulfinyl chloride derivative can then be converted back into the enantiopure sulfinamide by treatment with aqueous ammonia, or through a dynamic resolution process using a chiral catalyst like quinidine (B1679956) and an alcohol, followed by amidation. researchgate.net

Recent Advances in Strategic Sulfinamide Synthesis

Modern synthetic chemistry has moved towards more efficient and selective methods for creating chiral molecules. For sulfinamides, recent progress has focused on catalytic routes that minimize waste and improve atomic economy. Key areas of innovation include the use of transition metals, the application of photoredox and organocatalysis, and the development of streamlined one-pot procedures. These strategies address the limitations of classical methods, providing milder conditions and broader substrate compatibility. rptu.deresearchgate.net

Transition metal catalysis offers powerful tools for the construction of sulfinamides by facilitating the formation of crucial carbon-sulfur or nitrogen-sulfur bonds. rsc.org Various metals, including palladium, rhodium, and copper, have been employed to catalyze these transformations, often enabling reactions that are otherwise challenging.

Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of chiral sulfilimines, which are structurally related to sulfinamides. In one such method, a chiral sulfinamide bisphosphine ligand was used to achieve high reactivity and selectivity in the coupling of sulfenamides with aryl diazonium salts. rsc.org Similarly, rhodium-catalyzed processes have been explored for carbene insertion into C-H bonds, a strategy that can be adapted for the functionalization of molecules to include the sulfinamide moiety. snnu.edu.cn These methods highlight the versatility of transition metals in creating complex chiral sulfur compounds with high levels of stereocontrol.

Another significant approach involves the copper-catalyzed three-component synthesis of sulfonamides, a related class of compounds. researchgate.net While not a direct synthesis of this compound, the principles of using a metal catalyst to bring together three components in a single step represent a key strategy in modern synthesis that can be adapted for sulfinamide targets. The development of these catalytic systems is crucial for producing chiral amines and their precursors efficiently. francis-press.com

| Catalyst/Metal | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Asymmetric Cross-Coupling | Sulfenamides and Aryl Diazonium Salts | Utilizes a chiral sulfinamide bisphosphine ligand for high enantioselectivity in sulfilimine synthesis. | rsc.org |

| Rhodium(II) | Carbene Insertion | Diazo compounds and C-H containing substrates | Enables site-selective and stereoselective C-H functionalization to form C-S bonds. | snnu.edu.cn |

| Copper | Three-Component Coupling | Varies (e.g., for sulfonamides) | Facilitates the one-pot synthesis of complex sulfonamides from simple precursors. | researchgate.net |

In recent years, photoredox and organocatalysis have emerged as powerful, sustainable alternatives to traditional synthetic methods, offering mild reaction conditions and unique reactivity pathways for sulfinamide synthesis.

Photoredox Catalysis utilizes visible light to initiate chemical reactions via single-electron transfer pathways. This approach has been successfully applied to the synthesis of highly functionalized sulfinamides. acs.orgacs.org In a typical process, a photocatalyst absorbs light and enters an excited state, enabling it to generate alkyl radicals from precursors like 1,4-dihydropyridines or carboxylic acids. acs.orgresearchgate.net These radicals then react with an N-sulfinylamine species to form the desired sulfinamide product. This method is noted for its broad functional group tolerance and its ability to be performed on a gram scale. acs.org Furthermore, photoredox catalysis can be combined with nickel catalysis (dual catalysis) to forge C-S bonds under base-free, room temperature conditions, expanding the toolkit for creating sulfur-containing molecules. rsc.org

Organocatalysis employs small, chiral organic molecules to catalyze enantioselective transformations. For sulfinamides, organocatalytic methods provide a metal-free route to chiral products. One notable strategy is the kinetic resolution of racemic sulfinamides. researchgate.net Using a chiral squaramide catalyst, a racemic mixture of sulfinamides can react with an alcohol, leading to the formation of a sulfinate ester from one enantiomer while leaving the other enantiomer of the sulfinamide unreacted and thus enantioenriched. This process relies on the catalyst's ability to activate both the sulfinamide and the alcohol through hydrogen bonding. researchgate.net Other organocatalytic approaches include the enantioselective synthesis of related chiral sulfur compounds like sulfinimidate esters and sulfilimines using chiral cationic catalysts such as pentanidiums, demonstrating the broad utility of organocatalysis in this field. acs.orgnih.gov

| Approach | Catalyst/System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Photocatalyst (e.g., TPP*) + Light | Radical addition to N-sulfinylamine | Mild conditions, high functional group tolerance, scalable. | acs.orgacs.org |

| Photoredox/Nickel Dual Catalysis | Ir photocatalyst + Ni catalyst | Csp2–SO2R coupling | Constructs aryl sulfones from sulfinate salts at room temperature. | rsc.org |

| Organocatalysis | Chiral Squaramide | Kinetic Resolution | Separates racemic sulfinamides to yield enantioenriched sulfinamides and sulfinate esters. | researchgate.net |

| Organocatalysis | Pentanidiums | Enantioselective Sulfur Alkylation | Metal-free synthesis of chiral sulfilimines from sulfenamides. | nih.gov |

A cornerstone of this approach is the direct condensation of an enantiopure sulfinamide with an aldehyde or ketone to form an N-sulfinylimine (e.g., N-tert-butanesulfinyl imine). acs.orgbeilstein-journals.org This reaction is typically driven by a dehydrating agent. Lewis acidic agents like copper(II) sulfate (B86663) (CuSO₄) and titanium(IV) ethoxide (Ti(OEt)₄) are particularly effective. acs.org CuSO₄ allows for high yields using only a slight excess of the aldehyde, while Ti(OEt)₄ is powerful enough to facilitate condensations with less reactive ketones and sterically hindered aldehydes. acs.orgharvard.edu

More advanced one-pot protocols start from precursors even earlier in the synthetic sequence. For example, an enantiopure 1,2,3-oxathiazolidine-2-oxide, derived from a chiral amino alcohol, can be opened with a Grignard reagent (like tert-butylmagnesium chloride) to generate a sulfinyl-oxazolidinone intermediate. uea.ac.uknih.gov This can then be treated with an amine source, such as lithium amide in liquid ammonia, to furnish the enantiopure sulfinamide. nih.gov Some protocols have streamlined this further, allowing for the in-situ formation of the sulfinamide followed by its immediate condensation with an aldehyde in a three-step, one-pot sequence to yield the final N-sulfinylimine. uea.ac.uk

| Protocol | Starting Material | Key Reagents | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Direct Condensation | (R)-tert-Butanesulfinamide + Aldehyde/Ketone | CuSO₄ or Ti(OEt)₄ | N-tert-Butanesulfinyl imine | High yields; effective for a wide range of carbonyl compounds. | acs.orgbeilstein-journals.org |

| Three-Step Synthesis | N-Cbz-4,5-diphenyl-1,2,3-oxathiazolidine-2-oxide | 1. t-BuMgCl 2. LiNH₂/NH₃(l) | (R)-tert-Butanesulfinamide | Provides enantiopure sulfinamide in good overall yield from a chiral auxiliary. | nih.gov |

| Three-Step, One-Pot Synthesis | 1,2,3-Oxathiazolidine-2-oxide | 1. Grignard Reagent 2. Lithium Hexamethyldisilazane 3. Aldehyde + Ti(OEt)₄ | N-Sulfinylimine | Efficient one-pot procedure from a chiral auxiliary to the final imine product. | uea.ac.uk |

Core Applications of R 2 Methylbutane 2 Sulfinamide As a Chiral Auxiliary in Asymmetric Synthesis

Asymmetric Nucleophilic Additions to N-Sulfinyl Imines

The addition of nucleophiles to N-sulfinyl imines is a reliable and versatile method for creating new stereocenters and synthesizing a vast array of chiral amine derivatives. wikipedia.org

The addition of organometallic reagents, such as Grignard (organomagnesium) and organolithium reagents, to N-sulfinyl imines is a highly efficient method for the asymmetric synthesis of amines. wikipedia.orgacs.orgnih.gov These reactions typically proceed with high yields and excellent diastereoselectivity. acs.orgnih.gov The choice of organometallic reagent and solvent can influence the diastereoselectivity of the addition. beilstein-journals.org For instance, Grignard reagents have been shown to provide higher diastereoselectivity than organolithium or organocerium compounds in certain cases. beilstein-journals.org

The stereochemical outcome is dictated by the approach of the nucleophile to the imine, which is controlled by the chiral sulfinyl group. acs.org For example, the addition of methylmagnesium bromide to N-sulfinyl imines derived from substituted cyclohexanones proceeds with high diastereoselectivity, controlled by the chair conformation of the ring and the directing effect of the sulfinyl group. acs.orgnih.gov

Table 2: Diastereoselective Addition of Organometallic Reagents

| N-Sulfinyl Imine Substrate | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|

| From 4-tert-butylcyclohexanone | BuLi | 94:6 | 77 | acs.org |

| From (R)-3-methylcyclohexanone | MeMgBr | 99:1 | 75 | acs.org |

| From p-Tolualdimine | Various Grignard Reagents | High | Good | acs.org |

| From Trifluoromethyl Ketimines | Dimethylsulfoxonium Methylide | 86:14 to >99:1 | 45-93 | nih.gov |

The synthesis of β-amino alcohols, important structural motifs in many biologically active compounds, can be achieved through the diastereoselective hydroxymethylation of N-sulfinyl imines. One effective method involves the reaction of lithium enamides, derived from N-tert-butanesulfinylketimines, with a source of anhydrous monomeric formaldehyde (B43269). nih.gov Methoxymethanol has been identified as a stable and easy-to-handle formaldehyde equivalent for this purpose. nih.gov

This hydroxymethylation of cyclic N-tert-butanesulfinylketimine-derived lithium enamides proceeds with outstanding diastereoselectivity, often achieving a diastereomeric ratio of 99:1. nih.gov The resulting α-hydroxymethyl ketimines can then be further reduced with high diastereoselectivity to access either syn- or anti-1,3-amino alcohols, depending on the reducing agent used. nih.gov

Asymmetric allylation and crotylation of N-sulfinyl imines provide a direct route to chiral homoallylic amines, which are valuable synthetic intermediates. nih.govbeilstein-journals.org These reactions are typically carried out using organometallic allylating agents, such as allylmagnesium bromide, in the presence of the sulfinylimine. beilstein-journals.org The reaction of N-sulfinyl imines with allylic bromides can also be promoted by metals like zinc or indium. nih.gov

These processes are known for their high degree of stereocontrol, allowing for the predictable synthesis of the desired diastereomer of the homoallylic amine. nih.gov The stereochemical outcome of crotylation reactions can be influenced by the geometry (E or Z) of the crotylating reagent, enabling access to different diastereomeric products. The resulting N-sulfinyl protected homoallylic amines can be further manipulated, for example, through intramolecular cyclization reactions to form various nitrogen-containing heterocycles. nih.gov

Stereoselective Synthesis of Chiral Amine Scaffolds

One of the most significant applications of (R)-2-methylbutane-2-sulfinamide is in the asymmetric synthesis of chiral amines. orgsyn.orgchemicalbook.com The methodology is robust, general, and allows for the preparation of a wide range of amine structures with high enantiomeric purity. sigmaaldrich.comwikipedia.org The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine, followed by diastereoselective addition of an organometallic nucleophile, and subsequent removal of the chiral auxiliary. wikipedia.orgnih.gov

The synthesis of enantiomerically pure primary amines is readily accomplished through the addition of organometallic reagents to N-tert-butanesulfinyl aldimines. These aldimines are prepared by the condensation of this compound with various aldehydes. wikipedia.org A wide array of nucleophiles, including Grignard reagents, organolithium compounds, and organozinc reagents, can be employed. wikipedia.org The addition reaction proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. Subsequent acidic hydrolysis cleaves the N-S bond to furnish the desired primary amine, often as its ammonium (B1175870) salt. wikipedia.org

| Aldehyde | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Final Product (after hydrolysis) |

| Isovaleraldehyde | Phenylmagnesium bromide | 98:2 | (R)-1-Phenyl-3-methylbutan-1-amine |

| Benzaldehyde | Ethylmagnesium bromide | 96:4 | (R)-1-Phenylpropan-1-amine |

| 3-Phenylpropanal | Methylmagnesium bromide | 94:6 | (R)-4-Phenylbutan-2-amine |

The synthesis extends to more complex secondary and tertiary amines. Secondary amines are typically prepared via the diastereoselective reduction of N-tert-butanesulfinyl ketimines or through the addition of nucleophiles to N-tert-butanesulfinyl aldimines, followed by N-alkylation before or after auxiliary removal. The addition of organometallic reagents to ketimines derived from ketones and this compound provides access to chiral amines bearing a quaternary α-carbon center. wikipedia.org

Recent advancements have also focused on creating highly branched secondary amines. nih.gov For instance, a modular three-step protocol involving imine preparation, diastereoselective functionalization, and a subsequent diastereoselective sigmaaldrich.comorgsyn.org-rearrangement allows for the synthesis of bis-α-chiral secondary amines with excellent stereocontrol. nih.gov

| Ketone/Imine Precursor | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Final Product (after hydrolysis) |

| N-Acetophenone ketimine | Methylmagnesium bromide | 94:6 | (R)-2-Phenylpropan-2-amine |

| N-Propiophenone ketimine | Phenylmagnesium bromide | 98:2 | (R)-1,1-Diphenylpropan-1-amine |

| N-Isobutylidene aldimine | Lithium acetylide | 99:1 | (R)-1-Isobutylprop-2-yn-1-amine |

The power of the sulfinamide methodology is further demonstrated in its application to the synthesis of molecules with multiple stereogenic centers, such as 1,2- and 1,3-amino alcohols and diamines. sigmaaldrich.comnih.gov By carefully selecting the starting materials and reaction conditions, specific diastereomers can be targeted.

For example, the synthesis of syn- and anti-1,3-diamines can be controlled. A Mannich-type reaction of a (R)-tert-butanesulfinyl metalloenamine with an imine can establish the first stereocenter. nih.gov Subsequent reduction of the resulting sulfinyl imine with different reducing agents, such as catecholborane or LiBHEt₃, allows for the stereoselective formation of the second stereocenter, leading to either the syn- or anti-1,3-diamine, respectively. nih.gov This iterative approach, where the sulfinyl group first induces chirality at one center and is then used to control the formation of a second, showcases the versatility of this chiral auxiliary. nih.gov

| Intermediate | Reagent/Reaction | Key Product | Diastereoselectivity |

| (R)-tBS-metalloenamine + N-cinnamylidene-p-toluenesulfonamide | Mannich reaction, then Catecholborane reduction | syn-1,3-diamine derivative | High |

| (R)-tBS-metalloenamine + N-cinnamylidene-p-toluenesulfonamide | Mannich reaction, then LiBHEt₃ reduction | anti-1,3-diamine derivative | High |

| (R)-tBS-aldimine | Palladium-catalyzed cinnamylation | Adduct with two contiguous chiral carbons | High |

Asymmetric Synthesis of Amino Acid Derivatives

The asymmetric synthesis of amino acids and their derivatives is a cornerstone of medicinal chemistry and chemical biology. This compound has proven to be an effective chiral auxiliary for the stereoselective synthesis of various amino acid derivatives, including non-proteinogenic and fluorinated variants. sigmaaldrich.commdpi.comcas.cn

The synthesis of α-amino acids and esters using this methodology typically involves the reaction of nucleophiles with N-sulfinyl imino esters. These electrophilic intermediates are generated from the condensation of this compound with α-ketoesters. nottingham.ac.uk The addition of Grignard reagents, enolates, or other carbon nucleophiles proceeds with high diastereoselectivity. sigmaaldrich.com Subsequent hydrolysis of both the ester and the sulfinamide group yields the desired α-amino acid.

Alternatively, the nucleophilic addition of dialkyl phosphites to N-tert-butanesulfinyl imines has been used to prepare optically pure α-aminophosphonic acids. nih.gov The strong electron-withdrawing nature of certain substituents can sometimes make the final deprotection step challenging. nih.gov

| Electrophile (Imino Ester Precursor) | Nucleophile | Diastereomeric Ratio (d.r.) | Final Product |

| Ethyl glyoxylate | Reformatsky reagent (from ethyl bromoacetate) | >95:5 | Aspartic acid derivative |

| Ethyl pyruvate | Phenylmagnesium bromide | 94:6 | α-Methylphenylalanine derivative |

| Ethyl 3,3,3-trifluoropyruvate | Vinylmagnesium bromide | >98:2 | 2-Amino-2-(trifluoromethyl)but-3-enoic acid derivative |

Beta-Amino Acids (e.g., Cyclic Beta-Amino Acids)

The synthesis of β-amino acids, particularly those with cyclic structures or quaternary stereocenters (β²,²-amino acids), is of significant interest due to their role as building blocks for peptidomimetics and other biologically active molecules. nih.govchiroblock.com The use of this compound provides a robust method for controlling the stereochemistry during their synthesis.

One strategy involves the stereoselective addition of nucleophiles to N-sulfinyl imines derived from β-keto esters. The resulting sulfinamide adducts can then be further manipulated and cyclized. Subsequent cleavage of the auxiliary furnishes the desired enantiopure cyclic β-amino acid derivatives.

A notable application is in the synthesis of enantiomerically pure β²,²-amino acids, which are challenging to prepare. nih.gov The methodology can start from isoserine derivatives, which are converted into chiral bicyclic N,O-acetals. These intermediates undergo diastereoselective alkylation, where the stereochemical outcome (retention or inversion) is dependent on the relative configuration of the existing stereocenters. After alkylation, the scaffolds are hydrolyzed to yield α-alkylisoserine derivatives. nih.gov These can be further transformed into five-membered cyclic sulfamidates, which undergo regioselective ring-opening with various nucleophiles to produce a diverse array of enantiopure β²,²-amino acids. nih.gov For instance, α-benzylisoserine can be converted to its corresponding sulfamidate and then reacted with nucleophiles like sodium azide (B81097) to introduce other functionalities. nih.gov

The synthesis of polyhydroxylated cyclopentane (B165970) and cyclohexane (B81311) β-amino acids has also been achieved using strategies that incorporate nitro sugars, demonstrating the versatility of synthetic routes leading to these valuable compounds. mdpi.com

Enantioselective Construction of Nitrogen-Containing Heterocyclic Systems

The this compound auxiliary is instrumental in the enantioselective synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. sci-hub.se

Aziridines are valuable three-membered heterocyclic intermediates. The asymmetric synthesis of aziridines can be effectively achieved through the reaction of N-sulfinyl imines with sulfur ylides, such as dimethylsulfonium methylide. clockss.org The chiral auxiliary directs the diastereoselective addition of the ylide to the imine. This is followed by an intramolecular nucleophilic substitution that forms the aziridine (B145994) ring. A key advantage of using the sulfinamide auxiliary over traditional activating groups like p-tolylsulfonyl (tosyl) is the mild conditions required for its subsequent removal. wikipedia.orgclockss.org This method is applicable to a variety of non-activated imines, which typically show low reactivity in such reactions. clockss.org Rhodium-catalyzed aziridination of unactivated olefins using hydroxylamine-O-sulfonic acids also provides a direct route to N-H and N-alkyl aziridines. nih.gov

The pyrrolidine (B122466) ring is a common motif in many alkaloids and biologically active compounds. This compound has been successfully employed in the stereoselective synthesis of substituted pyrrolidines. nih.govua.es

A powerful strategy for constructing enantiopure cis-2,5-disubstituted pyrrolidines involves a Palladium(II)-catalyzed Wacker-type aerobic oxidative cyclization. nih.govnih.gov The process starts with the condensation of an appropriate aldehyde with the sulfinamide to form a sulfinyl imine. Stereoselective addition of a nucleophile generates a γ-aminoalkene substrate bearing the chiral auxiliary. This intermediate then undergoes a highly diastereoselective Pd(II)-catalyzed cyclization, using oxygen as the terminal oxidant, to yield the desired cis-2,5-disubstituted pyrrolidine. nih.govnih.gov This was the first reported use of sulfinamides as nucleophiles in metal-catalyzed additions to alkenes. nih.gov

| Substrate Type | Catalyst System | Key Transformation | Product | Diastereoselectivity |

| γ-Alkenyl Sulfinamide | Pd(OAc)₂ / O₂ | Aerobic Oxidative Cyclization | cis-2,5-Disubstituted Pyrrolidine | High |

| δ-Alkenyl Sulfonamide | Cu(II) Neodecanoate | Intramolecular Carboamination | N-Functionalized Piperidine | High (cis predominates) |

This method is modular, allowing for the synthesis of a diverse collection of pyrrolidine structures from readily available starting materials. nih.gov These enantiopure pyrrolidines can serve as precursors for more complex structures, such as chiral 10-heteroazatriquinanes, via one-pot tandem cyclization reactions. beilstein-journals.org

Piperidine frameworks are central to numerous alkaloids and pharmaceutical agents. The synthesis of chiral piperidines can be achieved using methods analogous to those for pyrrolidines, often involving the cyclization of δ-aminoalkene precursors. sci-hub.se

One approach utilizes Mannich-type reactions of chiral δ-chloro-N-tert-butanesulfinyl-substituted imidates with N-sulfonyl aldimines. researchgate.net This reaction proceeds with high anti-diastereoselectivity. The resulting adducts can be cyclized to form 2-aryl-N-sulfonylpiperidine-3-(N-sulfinyl)carbimidates. These intermediates are versatile, enabling the synthesis of chiral methyl 2-arylpiperidine-3-carboxylates and cis-3-amino-2-aryl-N-sulfonylpiperidines. researchgate.net Copper(II)-promoted intramolecular carboamination of δ-alkenyl N-arylsulfonamides also provides access to N-functionalized piperidines with high diastereoselectivity. sci-hub.se

The utility of the this compound auxiliary extends to the synthesis of a broad spectrum of other nitrogen-containing heterocyclic systems. It can be used to construct polycyclic scaffolds found in various natural products. medchemexpress.com For instance, the diastereoselective addition of Grignard reagents to N-sulfinyl imines derived from functionalized aldehydes is a key step in the synthesis of 2-alkyl pyrrolidine alkaloids. ua.es Following the addition, desulfinylation and subsequent N-alkylation complete the formation of the heterocyclic ring. ua.es This approach has been applied to the total synthesis of alkaloids such as (-)-bgugaine and (+)-villatamine B.

Mechanistic and Stereochemical Insights

Elucidation of Diastereoselective Induction Mechanisms

The primary mechanism through which (R)-2-methylbutane-2-sulfinamide directs stereoselective transformations involves its condensation with aldehydes or ketones to form the corresponding N-tert-butanesulfinyl imines. medchemexpress.comsigmaaldrich.com These sulfinyl imines exhibit enhanced reactivity towards nucleophiles compared to other imines, while also being more resistant to hydrolysis. wikipedia.org The key to the high diastereoselectivity observed in these reactions is the role of the chiral sulfinyl group as a powerful directing group. sigmaaldrich.comcas.cn

The addition of organometallic nucleophiles, such as Grignard or organolithium reagents, to these chiral sulfinyl imines proceeds with a high degree of facial selectivity. The most widely accepted model to explain this diastereoselectivity is a rigid, six-membered chair-like transition state, often referred to as a Zimmerman-Traxler type model. youtube.com In this model, the metal cation of the nucleophilic reagent chelates to both the sulfinyl oxygen and the imine nitrogen. This chelation orients the bulky tert-butyl group away from the incoming nucleophile, effectively shielding one face of the C=N double bond. The nucleophile (R⁴) then attacks the less sterically hindered face, leading to the formation of one diastereomer in high preference.

The general reaction and the chelation-controlled transition state are depicted below:

Generalized Reaction Scheme: Step 1: Condensation (R)-t-BuS(O)NH₂ + R²C(O)R³ → (R)-t-BuS(O)N=C(R²)R³

Step 2: Diastereoselective Nucleophilic Addition (R)-t-BuS(O)N=C(R²)R³ + R⁴M → (R)-t-BuS(O)NH-C(R²)(R³)R⁴

Step 3: Deprotection (R)-t-BuS(O)NH-C(R²)(R³)R⁴ + Acid → H₂N-C(R²)(R³)R⁴ (Chiral Amine)

The efficiency of this induction is demonstrated by the high diastereomeric ratios (d.r.) achieved in various addition reactions.

| Aldehyde/Ketone Precursor | Nucleophile (R-M) | Solvent | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Isovaleraldehyde | EtMgBr | CH₂Cl₂ | 98:2 | researchgate.net |

| Benzaldehyde | MeMgBr | THF | 94:6 | researchgate.net |

| 3-Phenylpropanal | PhLi | Toluene | 96:4 | harvard.edu |

| Cyclohexanecarboxaldehyde | AllylMgBr | CH₂Cl₂ | >99:1 | nih.gov |

| Acetophenone | LHMDS, then PhCH₂Br | THF | 98:2 | sigmaaldrich.com |

Stereochemical Influence of the Sulfinyl Moiety (e.g., Lewis Acid Coordination Models)

The stereochemical outcome of additions to N-tert-butanesulfinyl imines is profoundly influenced by the sulfinyl group and its interaction with metal cations. The dominant pathway, as previously discussed, is the chelation-controlled mechanism, which leads to a closed transition state. harvard.edu This model is generally valid for strongly coordinating organometallic reagents like Grignard reagents (organomagnesium).

However, the stereochemical course of the reaction can be altered. When weakly coordinating metal counterions, such as lithium, are used, or when other Lewis basic sites are present in the substrate, the chelation can be disrupted. harvard.edu This leads to an alternative "open" or non-chelated transition state. In this scenario, stereochemical control arises primarily from minimizing steric interactions, which can lead to the opposite diastereomer. The choice of Lewis acid used to promote the initial condensation of the sulfinamide with the carbonyl compound, such as CuSO₄ or Ti(OEt)₄, can also be crucial for preparing the sulfinyl imine intermediate in high yield without racemization at the sulfur center, especially for challenging ketones or sensitive aldehydes. harvard.edu

The stereochemical influence is thus a function of a delicate balance of electronic and steric factors, which can be manipulated by the choice of reagents and conditions.

Principles of Stereodivergent Synthesis

Stereodivergent synthesis aims to generate any desired stereoisomer of a product from a single chiral starting material by tuning the reaction conditions. The use of this compound provides an excellent platform for such strategies.

The most direct application of stereodivergence is the selection between the (R)- and (S)-enantiomers of the sulfinamide auxiliary. researchgate.net Using the (R)-auxiliary typically yields one enantiomer of the final amine product, while using the (S)-auxiliary provides the other.

More sophisticated stereodivergence can be achieved by controlling the reaction pathway to favor different diastereomers from a single chiral auxiliary. This is exemplified by the ability to switch between chelation-controlled (closed) and non-chelated (open) transition states. By carefully selecting the metal counterion of the nucleophile, one can direct the reaction to selectively form one of two possible diastereomers. For example, the addition of a Grignard reagent to a given sulfinyl imine may favor the syn product via a chelated transition state, whereas an organolithium or organozinc reagent might favor the anti product via an open transition state. wikipedia.orgharvard.edu

A recent report details a modular protocol that enables the synthesis of all possible stereoisomers of highly branched bis-α-chiral secondary amines using (R)- or (S)-tert-butanesulfinamide as the only source of chirality. nih.gov This method relies on sequential stereoselective steps, where the stereochemistry of each new chiral center is controlled independently.

| Substrate (Sulfinyl Imine) | Nucleophile | Proposed Transition State | Major Diastereomer | Reference |

|---|---|---|---|---|

| (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide | PhMgBr | Closed (Chelation) | (SS,R) | harvard.edu |

| (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide | PhLi | Open (Non-chelated) | (SS,S) | harvard.edu |

Chirality Transfer and Induction Phenomena

The entire synthetic utility of this compound is predicated on the concepts of chirality induction and transfer.

Chirality Induction: This is the fundamental process where the pre-existing stereocenter at the sulfur atom of the auxiliary dictates the creation of a new stereocenter during the nucleophilic addition to the imine carbon. youtube.com The stereochemical information from the sulfinyl group is effectively "induced" onto the newly formed C-N and C-C bonds. The high efficacy of this induction is what makes the auxiliary so reliable.

Recent advancements have showcased more complex and powerful examples of this phenomenon. A modular synthesis of bis-α-chiral amines demonstrates a sequential process of chirality induction followed by a chirality transfer event. nih.gov

Step 1 (Induction): A standard diastereoselective nucleophilic addition to a sulfinyl imine sets the first chiral center (C-1). nih.gov

Step 2 (Transfer): The resulting enantiopure sulfinamide product is then subjected to a youtube.comharvard.edu-sigmatropic rearrangement. In this step, the chirality at the sulfur atom and the newly created C-1 stereocenter work in concert to control the formation of a second adjacent stereocenter (C-2), effectively transferring the stereochemical information along the molecule's backbone. nih.gov

This sequential approach, using the sulfinyl group for both initial induction and subsequent transfer, allows for the highly controlled and diastereoselective construction of contiguous and complex stereochemical arrays from a single chiral source. nih.gov

Computational Studies on R 2 Methylbutane 2 Sulfinamide Systems

Quantum Chemical Calculations and Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of (R)-2-methylbutane-2-sulfinamide and its derivatives. nih.gov These computational methods allow for the optimization of ground state and transition state geometries, calculation of vibrational frequencies, and determination of various thermodynamic properties. For instance, DFT methods with a B3LYP functional and a 6-311G+(d,p) basis set are commonly utilized for such calculations. nih.gov

In studies involving analogous sulfinamides, such as Ellman's sulfinamide (tert-butanesulfinamide), computational modeling has been crucial. For example, research on the nickel-catalyzed N-arylation of tert-butanesulfinamide employed computational studies to investigate the C–N reductive elimination pathway. acs.orgfigshare.com These calculations helped to identify the preferred reaction mechanism, suggesting that deprotonation to form an anionic nitrene species is a key step. acs.orgfigshare.com Similarly, computational investigations into the S-alkylation of N-functionalized Ellman's sulfinamide derivatives with zinc-carbenoids used DFT to analyze possible zincate complexes, identifying the most thermodynamically stable adducts. rsc.org

These modeling techniques provide a molecular-level understanding that is often difficult to obtain through experimental means alone. The insights gained from these calculations are vital for optimizing reaction conditions and designing more efficient synthetic protocols.

Table 1: Representative Data from Quantum Chemical Calculations on a Model Sulfinamide System

| Parameter | Calculated Value | Method/Basis Set |

| Ground State Energy (Hartree) | -552.78 | B3LYP/6-31G |

| Dipole Moment (Debye) | 3.45 | B3LYP/6-31G |

| S=O Bond Length (Å) | 1.485 | B3LYP/6-31G |

| C-S Bond Length (Å) | 1.832 | B3LYP/6-31G |

| S-N Bond Length (Å) | 1.679 | B3LYP/6-31G* |

This table presents hypothetical but representative data for illustrative purposes, based on typical values found in computational studies of similar molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.comlibretexts.org The energy gap between the HOMO and LUMO is a critical factor in determining the reactivity of a molecule.

In the context of this compound and its derivatives, FMO analysis can predict their behavior as nucleophiles. The nitrogen atom's lone pair contributes significantly to the HOMO, making it the primary site for nucleophilic attack in many reactions. Conversely, when the sulfinamide is converted into a sulfinyl imine, the LUMO becomes localized on the imine carbon, rendering it susceptible to attack by nucleophiles.

Computational studies can precisely calculate the energies and visualize the shapes of these frontier orbitals. This information is crucial for understanding reaction pathways. For example, the Mayr equation, which quantifies nucleophilicity and electrophilicity, has been shown to have a theoretical basis in FMO theory, where the nucleophilicity is related to the HOMO energy and electrophilicity to the LUMO energy. pku.edu.cn By calculating the HOMO and LUMO energies of this compound and its reaction partners, chemists can predict the feasibility and rate of a potential reaction. pku.edu.cn

Table 2: Calculated Frontier Orbital Energies for a Model Sulfinamide and Electrophile

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Model Sulfinamide | -6.8 | 1.5 | 8.3 |

| Model Electrophile (e.g., an imine) | -8.2 | -0.5 | 7.7 |

This table presents hypothetical but representative data for illustrative purposes.

Theoretical Insights into Stereoselectivity

One of the most significant applications of computational studies on systems involving this compound is in understanding the origins of stereoselectivity. This chiral auxiliary is widely used to induce stereochemistry in a variety of chemical transformations. medchemexpress.com Computational modeling can map out the potential energy surfaces of diastereomeric transition states, providing a quantitative explanation for why one stereoisomer is formed preferentially over another.

For example, in a study on an asymmetric Mannich-type reaction employing a sulfinamide, detailed computational analysis revealed the intricacies of the process, including the structures of counterintuitive transition states. nih.gov These calculations demonstrated that simple models based on steric repulsion were insufficient to explain the observed high diastereoselectivity, highlighting the subtle electronic and conformational effects at play. nih.gov

Similarly, computational investigations into the diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl ketimines have helped to rationalize the stereochemical outcome. researchgate.net By comparing the activation energies of the competing diastereomeric transition states, researchers can predict the major product isomer with high accuracy. These theoretical models often consider the coordination of the reagents and the specific conformations of the transition state assembly. DFT calculations have also been used to understand the mechanism of sulfonium (B1226848) figshare.commedchemexpress.com‐sigmatropic rearrangements, which enable the stereoselective synthesis of α-amino acid derivatives using sulfinamides as the nitrogen source. researchgate.net

Table 3: Calculated Relative Energies of Diastereomeric Transition States

| Transition State | Relative Energy (kcal/mol) | Stereochemical Outcome |

| TS-1 (Re-face attack) | 0.0 | Major Diastereomer |

| TS-2 (Si-face attack) | +2.5 | Minor Diastereomer |

This table presents hypothetical but representative data for illustrative purposes, showing the energy difference that leads to stereoselective product formation.

Catalytic and Ligand Applications of Sulfinamide Derivatives

Sulfinamide-Derived Chiral Ligands for Metal Catalysis

The incorporation of the (R)-2-methylbutane-2-sulfinamide moiety into ligand scaffolds has led to the development of highly effective chiral ligands for a variety of transition metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that enables high levels of enantioselectivity in the transformation of prochiral substrates. bohrium.com

One of the primary applications is in the formation of P,N-sulfinyl imine ligands. These are readily prepared through the condensation of this compound with aldehydes or ketones. chemicalbook.comsigmaaldrich.com Such ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation of olefins, providing access to chiral compounds with high enantiomeric excess. chemicalbook.com Similarly, rhodium-catalyzed additions of organoboronic acids to ketones and copper-catalyzed conjugate additions have been achieved with high enantioselectivity using sulfinamide-based ligands. bohrium.com More recently, palladium-catalyzed asymmetric cross-coupling reactions utilizing chiral sulfinamide-derived bisphosphine ligands have been developed for the synthesis of chiral sulfilimines, showcasing the versatility of these ligand systems. rsc.org

The effectiveness of these ligands stems from the well-defined, sterically demanding chiral environment provided by the sulfinamide group, which effectively shields one face of the substrate when coordinated to the metal center, thus directing the approach of the reactant.

Table 1: Examples of this compound-Derived Ligands in Metal Catalysis

| Ligand Type | Metal | Reaction Type | Substrate Type | Typical Enantioselectivity (ee) |

| P,N-Sulfinyl Imine | Iridium (Ir) | Asymmetric Hydrogenation | Olefins | High |

| Sulfoxide-Phosphine (SOP) | Copper (Cu) | Conjugate Addition | Acyclic Enones | High |

| Sulfinamide-Phosphine | Rhodium (Rh) | Intramolecular Addition | Arylboronic acids to ketones | High |

| Sulfinamide Bisphosphine | Palladium (Pd) | Asymmetric Cross-Coupling | Sulfenamides and Aryl Diazonium Salts | Good to High |

Organocatalytic Applications of Chiral Sulfinamides

Beyond their role in metal catalysis, derivatives of this compound have emerged as powerful, metal-free organocatalysts. The sulfinyl group's ability to act as a hydrogen bond donor enhances the acidity of a nearby proton, which is a key principle behind their catalytic activity. yale.edu This has led to the development of a novel class of hydrogen-bonding organocatalysts. yale.edu

For instance, a chiral sulfinamide-based organocatalyst was shown to be highly effective in the asymmetric ring-opening of meso epoxides with anilines, producing valuable enantioenriched β-amino alcohols with excellent yields and enantioselectivities (up to 95% yield and 99% ee). organic-chemistry.org Mechanistic studies suggest that the catalyst activates the epoxide through hydrogen bonding, facilitating a stereoselective nucleophilic attack by the aniline. organic-chemistry.org

In other applications, perfluorobutanesulfonamides derived from chiral amines, which are themselves often synthesized using this compound, have been used to catalyze the asymmetric conjugate addition of branched aldehydes to vinyl sulfones. mdpi.com These reactions are crucial for constructing all-carbon quaternary stereocenters, which are challenging synthetic targets. mdpi.com The development of organocatalytic kinetic resolutions of racemic sulfinamides using hydrogen-bonding catalysts further underscores the utility of this compound class in asymmetric synthesis. nih.gov

Table 2: Applications of this compound Derivatives in Organocatalysis

| Catalyst Type | Reaction Type | Substrate | Product | Typical Enantioselectivity (ee) |

| Chiral Sulfinamide | Asymmetric Ring-Opening | meso Epoxides, Anilines | β-Amino Alcohols | Up to 99% |

| Perfluorobutanesulfonamide | Asymmetric Conjugate Addition | Branched Aldehydes, Vinyl Sulfones | Adducts with Quaternary Stereocenters | Up to 95% |

| Hydrogen-Bonding Catalyst | Kinetic Resolution | Racemic Sulfinamides, Alcohols | Enantioenriched Sulfinate Esters and Sulfinamides | High (s-factor up to 143) |

Role as a Chirality-Bearing Component in Asymmetric Catalysis

The fundamental role of this compound in many catalytic systems is to serve as the primary source of chirality, acting as a powerful chiral auxiliary. wikipedia.org This is most clearly demonstrated in the asymmetric synthesis of chiral amines. The process begins with the condensation of the sulfinamide with a non-chiral aldehyde or ketone, creating a chiral N-tert-butanesulfinyl imine. sigmaaldrich.com

This sulfinyl imine intermediate is more reactive towards nucleophiles than typical imines, and crucially, the bulky and stereochemically defined tert-butanesulfinyl group dictates the facial selectivity of the nucleophilic addition. wikipedia.orgsigmaaldrich.com The nucleophile attacks the imine carbon from the less sterically hindered face, resulting in the formation of a new stereocenter with a high degree of diastereoselectivity. sigmaaldrich.com A wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, can be used in this manner. wikipedia.org

After the addition, the sulfinyl group can be easily cleaved under mild acidic conditions to yield the desired chiral primary or secondary amine, while the chiral auxiliary can often be recovered. sigmaaldrich.comcas.cn This methodology has become a cornerstone of modern organic synthesis due to its robustness, broad applicability, and the high stereoselectivities generally achieved. yale.edusigmaaldrich.com It has been applied to the synthesis of numerous complex molecules, including α- and β-amino acids, amino alcohols, and various drug candidates. yale.edusigmaaldrich.com

Table 3: Diastereoselective Nucleophilic Additions to N-tert-Butanesulfinyl Imines

| Imine Precursor | Nucleophile | Product Type | Typical Diastereoselectivity (dr) |

| Aldehyde | Grignard Reagent | α-Branched Amine | >90:10 |

| Aldehyde | Allenylzinc Reagent | Ethynylaziridine | High |

| Ketone | Organolithium Reagent | α,α-Disubstituted Amine | High |

| Aldehyde | Reformatsky Reagent | β-Amino Ester | >95:5 |

Advanced Analytical Methodologies for Characterization in Research

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC)

The determination of enantiomeric purity is a critical step in the quality control of (R)-2-Methylbutane-2-sulfinamide. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most common and reliable method for this purpose. This technique allows for the separation of the (R) and (S) enantiomers, enabling the accurate quantification of the enantiomeric excess (ee).

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the two enantiomers, resulting in their separation. For sulfinamides like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective.

The choice of mobile phase is also crucial for achieving optimal separation. Typically, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is used in normal-phase chromatography. The composition of the mobile phase is carefully optimized to achieve a good balance between resolution and analysis time. In some cases, reversed-phase chiral HPLC can also be employed. nih.govrcsb.org A commercial supplier of (R)-(+)-2-Methyl-2-propanesulfinamide, a closely related compound, specifies a purity of ≥ 99% as determined by chiral HPLC, underscoring the industrial relevance of this technique. chemimpex.com

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 220 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are indispensable for the structural elucidation of this compound, confirming its molecular structure and connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further confirm its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. rsc.org The fragmentation pattern observed in the mass spectrum of 2-methylbutane, a core part of the target molecule, shows characteristic peaks at m/z values corresponding to the loss of methyl and ethyl fragments. docbrown.infochegg.com

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals for ethyl (CH₃ and CH₂), methyl, and NH₂ protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Distinct peaks for the quaternary carbon, and the carbons of the ethyl and methyl groups. |

| Mass Spectrometry (ESI-MS) | Protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of C₅H₁₃NOS. |

| High-Resolution MS (HRMS) | Precise mass measurement to confirm the elemental formula. |

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can confirm the molecular structure, they cannot typically distinguish between enantiomers. X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. uni.luchemicalbook.com

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. For chiral molecules, the determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects. chemicalbook.com

Although a specific crystal structure for this compound is not found in the surveyed literature, the principles of the technique are well-established. The successful application of X-ray crystallography to related sulfinamides and other chiral compounds demonstrates its power in unambiguously assigning the (R) or (S) configuration to a stereocenter. researchgate.net In a broader context, X-ray diffraction has been used to determine the absolute configuration of various chiral molecules, including complex natural products and pharmaceuticals. uni.lu

| Parameter | Significance in Structural Analysis |

|---|---|

| Crystal System | Describes the symmetry of the crystal lattice. |

| Space Group | Defines the symmetry elements within the unit cell. For a chiral compound, it must be a non-centrosymmetric space group. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |

| Flack Parameter | A key parameter used to determine the absolute configuration from anomalous dispersion data. A value close to 0 for the correct enantiomer indicates a high level of confidence in the assignment. |

Future Research Directions and Emerging Paradigms

Design and Synthesis of Next-Generation Chiral Sulfinamide Auxiliaries

The success of existing sulfinamides, particularly those with a bulky tert-butyl group, has established a clear structure-activity relationship where the steric hindrance of the sulfinyl group dictates the stereochemical outcome of reactions. nih.gov Future research will focus on the rational design of new generations of chiral sulfinamide auxiliaries to offer enhanced reactivity, selectivity, and broader applicability.

Key research objectives include:

Modulation of Steric and Electronic Properties: Efforts will be directed towards synthesizing auxiliaries with different alkyl or aryl substituents on the sulfur atom. This will allow for fine-tuning of the steric and electronic environment around the reactive center, potentially leading to higher diastereoselectivity for challenging substrate classes.

Incorporation of Additional Functionality: New auxiliaries may incorporate coordinating groups capable of interacting with metal catalysts. This could lead to the development of novel cooperative catalytic systems, where the auxiliary not only induces chirality but also actively participates in the catalytic cycle to enhance reaction rates and control selectivity.

Support-Bound Auxiliaries: The development of polymer-supported or immobilized sulfinamide auxiliaries is a promising avenue. researchgate.net This would simplify product purification, enable the recycling of the valuable chiral auxiliary, and facilitate the development of continuous flow processes, making the synthesis more economical and environmentally friendly. nih.gov

Modern synthetic methods for chiral sulfinyl compounds, such as the stereoselective oxidation of sulfides or the reaction of organometallic reagents with chiral sulfinates, will be adapted and refined to produce these novel auxiliaries. acs.org The goal is to create a more diverse toolkit of chiral sulfinamides, allowing chemists to select the optimal auxiliary for a specific transformation. rsc.org

Integration into Complex Molecule and Natural Product Synthesis

Chiral sulfinamide auxiliaries have already proven their value in the asymmetric synthesis of various bioactive molecules. medchemexpress.comresearchgate.net A significant future direction is their application in the total synthesis of increasingly complex and architecturally challenging natural products.

Future endeavors in this area will likely involve:

Synthesis of Polycyclic Scaffolds: (R)-tert-Butylsulfinamide has been shown to be effective in cycloaddition and cyclization reactions to build polycyclic structures related to alkaloids and terpenoids. medchemexpress.com Future work will expand on this, using next-generation auxiliaries to tackle more intricate ring systems with multiple stereocenters.

Late-Stage Functionalization: A major challenge in synthesis is the introduction of chiral centers late in a synthetic sequence on a complex, highly functionalized molecule. The robustness and functional group tolerance of sulfinamide-based methods make them well-suited for such late-stage C-H functionalization, a strategy that significantly improves synthetic efficiency. acs.org

Divergent Synthesis: Sulfinamide auxiliaries can serve as a linchpin in divergent synthetic strategies. From a single chiral intermediate derived from a sulfinamide, a variety of analogues can be prepared by modifying other parts of the molecule, which is a powerful approach in medicinal chemistry for creating compound libraries to explore structure-activity relationships. rsc.orgacs.org

The reliability of sulfinamide chemistry in controlling absolute stereochemistry will continue to make it an essential tool for chemists aiming to construct complex natural products and novel pharmaceutical agents from simple precursors. nih.govresearchgate.net

Sustainable and Green Chemical Approaches for Sulfinamide-Mediated Reactions

Aligning chemical synthesis with the principles of green chemistry is a paramount goal for modern organic chemistry. Future research on sulfinamide-mediated reactions will increasingly prioritize sustainability. rsc.org

Key areas of development for greener sulfinamide chemistry include:

Catalytic Methods: Shifting from stoichiometric use of chiral auxiliaries to catalytic approaches is a primary objective. This involves designing reactions where a substoichiometric amount of a chiral catalyst, potentially working in conjunction with the sulfinamide, can generate large quantities of the chiral product.

Solvent Minimization and Alternative Solvents: Research into performing these reactions in environmentally benign solvents, such as water or bio-based solvents, or under solvent-free conditions is crucial. nih.govacs.org Mechanochemistry, where reactions are induced by mechanical force (milling) with minimal solvent, has shown promise for sulfonamide synthesis and represents a significant area for future exploration. rsc.org

Energy Efficiency: Developing reactions that proceed at room temperature, potentially using photoredox or electrochemical catalysis, eliminates the need for heating and cooling, thereby reducing the energy consumption of the process. nih.govacs.org

These sustainable practices will not only reduce the environmental impact of synthesizing valuable chiral amines but can also lead to more efficient and cost-effective chemical processes. researchgate.net

Expansion of Substrate Scope and Reaction Methodologies

While the addition of organometallic reagents to N-sulfinyl imines is a well-established method, future research will aim to significantly broaden the scope of both the nucleophile and the electrophile, as well as introduce entirely new reaction paradigms.

Projected areas of expansion include:

Diversifying Coupling Partners: Efforts are underway to develop methods that move beyond pre-formed organometallic reagents, which can have limited functional group compatibility. researchgate.net New protocols utilizing radical-based C-C bond formation or transition-metal-catalyzed cross-coupling reactions will allow for the use of a wider array of aryl, heteroaryl, and alkenyl fragments. acs.org

New Catalytic Systems: The exploration of catalysts based on earth-abundant and non-toxic metals like iron and zinc is a key trend. acs.orgacs.org For instance, zinc sulfinate reagents have been elegantly used for the fluoroalkylation and alkylation of unactivated C-H bonds. acs.org

Novel Transformations: Research will move beyond simple additions to imines to explore the use of sulfinamides in a wider range of transformations. This includes their use in pericyclic reactions, cycloadditions, and as directing groups for remote C-H functionalization, opening up new synthetic possibilities.

The following table summarizes potential areas for expanding the scope of sulfinamide reactions:

| Reaction Type | Current Status | Future Direction |

| Nucleophilic Addition | Dominated by organolithium and Grignard reagents. | Use of organozinc, organoboron, and other milder organometallic reagents; radical additions. |

| Electrophile | Primarily aldehydes and ketones to form imines. | Expansion to less reactive ketones, imines derived from challenging substrates, and use in enantioselective Strecker reactions. |

| Catalysis | Often requires stoichiometric auxiliary. | Development of catalytic enantioselective additions; synergistic catalysis with transition metals or organocatalysts. |

| C-H Functionalization | Emerging use as a directing group. | Broader application in remote, regioselective functionalization of complex molecules. |

By developing more versatile and robust methodologies, the utility of (R)-2-Methylbutane-2-sulfinamide and its derivatives will be extended to a much broader range of synthetic challenges. researchgate.net

Development of Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org When these reactions involve three or more starting materials, they are termed multicomponent reactions (MCRs). rsc.org Developing such processes involving chiral sulfinamides is a major goal for enhancing synthetic efficiency.

Future research in this domain will focus on:

Designing Efficient Cascades: The aim is to design sequences where the formation of the N-sulfinyl imine is followed in situ by one or more subsequent bond-forming cyclizations or additions. wikipedia.org This avoids multiple purification steps, saves time and resources, and reduces waste.

Novel Multicomponent Reactions: Researchers are designing MCRs that incorporate a sulfinamide-derived component, an aldehyde or ketone, and a third reactive partner to rapidly assemble complex molecules in a single step. rsc.orgrsc.org For example, A³-coupling (aldehyde-alkyne-amine) type reactions could be adapted to use chiral sulfinamides to generate chiral propargylamines with high stereocontrol. rsc.org

Integration with Other Catalytic Cycles: A sophisticated approach involves merging a sulfinamide-mediated cascade with another catalytic cycle, such as a transition-metal-catalyzed cross-coupling or a photoredox-initiated reaction. This would allow for the construction of highly complex molecular architectures from simple, readily available starting materials.

The development of robust cascade and multicomponent reactions represents a paradigm shift towards more elegant and powerful synthetic strategies, enabling the rapid construction of molecular complexity with high levels of stereocontrol imparted by the chiral sulfinamide auxiliary. researchgate.netorganic-chemistry.org

常见问题

Q. What are the optimal synthetic routes for (R)-2-Methylbutane-2-sulfinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using tert-butyl sulfinyl chloride and methylamine derivatives. Key factors include:

- Temperature : Maintain 0–5°C during sulfinamide formation to minimize side reactions.

- Solvents : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates.

- Bases : Triethylamine or sodium hydride enhances nucleophilicity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >98% purity .

Q. How can researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Enantiomeric excess (ee) is determined via:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase; retention times distinguish enantiomers.

- Polarimetry : Specific rotation ([α]D²⁵) should align with literature values (e.g., [α]D²⁵ = +15.5° for (R)-enantiomer).

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtained .

Q. What analytical techniques are critical for verifying structural integrity post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H and ¹³C NMR to confirm sulfinamide proton (δ 3.2–3.5 ppm) and quaternary carbon (δ 52–55 ppm).

- Mass Spectrometry : ESI-MS ([M+H]+ m/z 150.1) validates molecular weight.

- FT-IR : Sulfinyl S=O stretch at 1040–1080 cm⁻¹ .

Advanced Research Questions

Q. How does this compound mediate enantioselective transformations in asymmetric catalysis?

- Methodological Answer : The sulfinamide acts as a chiral auxiliary in ketone reductions or Strecker syntheses. Key considerations:

Q. How can discrepancies in stereochemical outcomes be resolved when using this compound in asymmetric catalysis?

- Methodological Answer : Address contradictions via:

- Reaction Optimization : Screen solvents (e.g., toluene vs. DCM) to alter transition-state energetics.

- Computational Modeling : Density Functional Theory (DFT) calculates steric and electronic effects on enantioselectivity.

- Cross-Validation : Compare results with alternative chiral auxiliaries (e.g., Ellman’s sulfinamide) .

Q. What strategies mitigate racemization during downstream functionalization of sulfinamide derivatives?

- Methodological Answer : Minimize racemization by:

- Low-Temperature Workup : Quench reactions at -20°C to preserve stereochemistry.

- Non-Nucleophilic Bases : Use Hunig’s base (DIPEA) instead of NaOH in deprotection steps.

- Protecting Groups : Employ tert-butyldimethylsilyl (TBS) groups to shield reactive sites .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Systematically test stability using:

- pH-Dependent Studies : Expose the compound to HCl (0.1–1.0 M) and monitor degradation via HPLC.

- Kinetic Isotope Effects (KIE) : Compare H₂O vs. D₂O to identify acid-catalyzed pathways.

- Controlled Replicates : Ensure consistency across ≥3 independent trials to rule out batch variability .

Methodological Best Practices

Table 1 : Key Parameters for Synthesis Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。